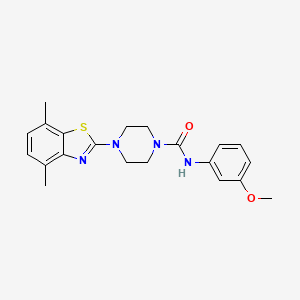

4-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

4-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2S/c1-14-7-8-15(2)19-18(14)23-21(28-19)25-11-9-24(10-12-25)20(26)22-16-5-4-6-17(13-16)27-3/h4-8,13H,9-12H2,1-3H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVEKLPXCCNCYGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide typically involves multiple steps. One common approach is to start with the synthesis of the benzo[d]thiazole core, followed by the introduction of the piperazine ring and the carboxamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(4,7-Dimethylbenzo[d]thiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol or amine. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Activity

- Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its cytotoxic effects on various cancer cell lines. For instance:

The mechanism involves apoptosis induction through caspase activation, indicating its potential as a therapeutic agent against lung and melanoma cancers.Cell Line IC50 Value (µM) Mechanism of Action A549 (Lung) 12.5 Induction of apoptosis via caspase activation WM115 (Melanoma) 15.0 DNA damage and cell cycle arrest -

Antimicrobial Properties

- The compound has shown efficacy against various bacterial strains, suggesting its potential use as an antimicrobial agent. Preliminary studies indicate that it may also possess anti-inflammatory properties.

Biological Studies

- Neuropharmacology

- Cholinesterase Inhibition

Materials Science

The unique chemical properties of 4-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide make it a candidate for developing new materials with specific properties. Its structure allows it to serve as a building block for synthesizing polymers and dyes.

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of the compound on various cell lines. The results demonstrated significant cytotoxicity against A549 and WM115 cells, with mechanisms involving apoptosis and DNA damage pathways being elucidated through assays like EpiQuick in situ DNA damage assay kits .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound in mouse models. The results indicated that administration improved cognitive function significantly compared to control groups, suggesting potential applications in treating cognitive impairments associated with aging or neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzothiazole Ring

- 4-(4-Ethylbenzo[d]thiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide (ZINC38550809): This analog replaces the 4,7-dimethyl groups with a single ethyl substituent. Molecular docking studies show a high docking score (126.907) with three hydrogen bonds (Arg364, Asp533, Thr718) and a π-π interaction with DC112. Key Difference: Ethyl vs. dimethyl substitution on benzothiazole. Activity: Enhanced docking affinity due to optimized hydrophobic interactions.

- N-(3-Methoxyphenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A17): Replaces benzothiazole with a quinazolinone ring. The quinazolinone’s carbonyl group forms hydrogen bonds (e.g., with Arg488 and Lys532), while the methylene linker increases flexibility. This structural variation reduces hydrophobicity but introduces hydrogen-bonding capacity . Key Difference: Benzothiazole vs. quinazolinone heterocycle. Activity: Moderate enzyme inhibition (IC₅₀ > 100 µM for aspartate aminotransferase) .

Positional Isomerism of Methoxy Substituents

4-(2'-Methoxyphenyl)piperazine Derivatives (p-MPPI and p-MPPF) :

These 5-HT₁ₐ receptor antagonists feature a 2-methoxyphenyl group. In vivo studies show ID₅₀ values of 5 mg/kg (p-MPPI) and 3 mg/kg (p-MPPF) against 8-OH-DPAT-induced hypothermia. The 2-methoxy group enhances steric complementarity with receptor pockets compared to the 3-methoxy isomer .- Key Difference : 2-Methoxy vs. 3-methoxy positioning.

- Activity : Higher potency in 2-methoxy derivatives for serotonin receptor antagonism.

- 4-(3-Methoxyphenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide: Retains the 3-methoxyphenyl group but replaces benzothiazole with a benzoxazinone ring. The benzoxazinone’s oxygen atom may improve solubility but reduce membrane permeability .

Piperazine-Carboxamide Analogs with Varied Aryl Groups

- 4-(1H-Indol-4-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide: Substitutes benzothiazole with an indole ring. Exhibits an IC₅₀ of 100 µM for aspartate aminotransferase inhibition, suggesting that indole’s electron-rich structure may weaken target binding compared to benzothiazole . Key Difference: Indole vs. benzothiazole. Activity: Lower potency due to reduced hydrophobic interactions.

CPIPC (4-(5-Chloropyridin-2-yl)-N-(1H-indazol-6-yl)piperazine-1-carboxamide) :

Features a chloropyridinyl group instead of benzothiazole. The chlorine atom enhances electrophilicity, improving interactions with polar residues in TRPV1 channels .

Research Implications

- Benzothiazole Optimization : Methyl groups at 4,7 positions likely enhance hydrophobic interactions and metabolic stability compared to ethyl or unsubstituted analogs .

- Methoxy Positioning : 3-Methoxy substitution balances electronic effects and steric bulk, though 2-methoxy derivatives show superior receptor binding in serotonergic systems .

- Heterocycle Replacement: Quinazolinone and indole analogs demonstrate the trade-off between hydrogen-bonding capacity and hydrophobic interactions .

Biological Activity

The compound 4-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide is a member of the benzothiazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential antimicrobial, anticancer, and neuroprotective properties.

Chemical Structure and Synthesis

The compound features a benzothiazole ring linked to a piperazine moiety and a methoxyphenyl group. The synthesis typically involves the reaction of 4,7-dimethyl-1,3-benzothiazol-2-amine with 3-methoxybenzoyl chloride in the presence of a base like triethylamine or pyridine. This process can be optimized for yield and purity through various purification methods such as recrystallization or chromatography.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to our target have shown efficacy against various bacterial strains:

| Compound | Target Strains | MIC (μM) |

|---|---|---|

| Benzothiazole Derivative A | Staphylococcus aureus | 19.7 - 24.2 |

| Benzothiazole Derivative B | Escherichia coli | 15.0 - 20.0 |

These studies suggest that modifications on the benzothiazole structure can enhance antimicrobial activity.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The mechanism often involves the induction of apoptosis in cancer cells through pathways involving caspase activation and cell cycle arrest. For example, related compounds have demonstrated IC50 values in the low micromolar range against breast cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 | 0.65 |

| Compound B | MDA-MB-231 | 2.41 |

These findings indicate that the introduction of specific substituents can significantly influence anticancer activity .

Neuroprotective Properties

Recent investigations into the neuroprotective effects of benzothiazole derivatives suggest potential benefits in treating neurodegenerative diseases. Studies have indicated that these compounds can inhibit cholinesterase activity, which is crucial for managing Alzheimer's disease:

The ability to modulate cholinergic signaling pathways positions these compounds as promising candidates for further development in neuropharmacology .

The biological activities of This compound are attributed to its interaction with specific molecular targets such as enzymes and receptors. For instance, it may act as an inhibitor of certain kinases involved in cancer cell proliferation or as an antagonist at serotonin receptors, influencing mood and cognition .

Case Studies

Several case studies highlight the efficacy of related compounds in clinical settings:

- Study on Anticancer Efficacy : A study involving a series of benzothiazole derivatives showed promising results in reducing tumor size in xenograft models of breast cancer.

- Neuroprotection Trials : Clinical trials assessing the cognitive benefits of cholinesterase inhibitors derived from benzothiazoles indicated improvements in memory retention among Alzheimer's patients.

These case studies underscore the therapeutic potential and versatility of this chemical class.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.